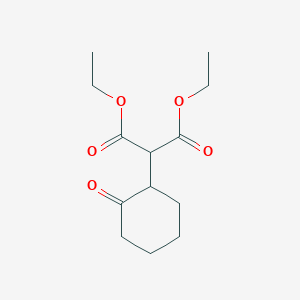

Diethyl 2-(2-oxocyclohexyl)malonate

Übersicht

Beschreibung

Diethyl 2-(2-oxocyclohexyl)malonate , also known as DOHM , is a cyclic malonic acid derivative. It has garnered significant interest due to its versatile chemical, biological, and pharmaceutical properties. The compound’s molecular formula is C₁₃H₂₀O₅ , with a molecular weight of 256.30 g/mol .

Synthesis Analysis

The synthesis of DOHM involves the reaction of malonic ester with a cyclohexanone derivative. The ester groups are then diethylated, resulting in the formation of the cyclic structure.

Molecular Structure Analysis

The molecular structure of DOHM consists of a cyclohexyl ring fused to a malonate moiety . The two ester groups are attached to the cyclohexyl ring, contributing to its unique properties. The compound’s three-dimensional arrangement plays a crucial role in its reactivity and interactions .

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis

"Chemoenzymatic synthesis of 2-oxabicyclo[3.3.1]nonan-3-one enantiomers via microbial reduction by Absidia coerulea AM 93" by Olejniczak (2010) discusses the enzymatic synthesis involving diethyl 2-(2-oxocyclohexyl)malonate. This study explores the microbial enantioselective reduction of diethyl 2-(3-oxocyclohexyl)malonate, leading to the formation of important enantiomers through biotransformation. This process includes chemical lactonization and determination of absolute configuration of products (Olejniczak, 2010).

Synthesis of Nitrogen-Containing Carboxylic Acids

In "Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate" by Xiong et al. (2018), diethyl 2-(2-chloronicotinoyl)malonate is presented as an important intermediate in the synthesis of small molecule anticancer drugs. This research outlines an optimized synthetic method for producing this nitrogen-containing water-soluble carboxylic acid (Xiong et al., 2018).

Reactivity and Formation of α-Substituted Oximes

Bizjaev et al. (2004) in their study "C-Alkylation of nitroso chlorides with diethyl malonate" investigate the reactivity of diethyl malonate with nitroso chlorides. The reaction resulted in C-alkylation and formation of α-substituted oximes with diethyl malonate moiety in significant yields (Bizjaev et al., 2004).

Use in Cyclocondensation Reactions

"Malonates in Cyclocondensation Reactions" by Stadlbauer et al. (2001) describes the use of malonates, including diethyl malonates, as reagents for cyclocondensation with 1,3-dinucleophiles to form six-membered heterocycles. This study highlights the versatility of malonates in synthesizing complex chemical structures (Stadlbauer et al., 2001).

Synthesis of β-Trifluoromethyl-N-Acetyltryptophan

The research "Highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan" by Gong et al. (1999) demonstrates the use of diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates in synthesizing β-trifluoromethyl-N-acetyltryptophan. This involves hydrolysis and decarboxylation steps, indicating the compound's role in complex organic synthesis (Gong et al., 1999).

Electrophilic Amination for Grignard Reagents

The paper "Iminomalonate as a Convenient Electrophilic Amination Reagent for Grignard Reagents" by Niwa et al. (2002) explores the role of diethyl 2-[N-(p-methoxyphenyl)imino]malonate in amination reactions with alkyl Grignard reagents. This study highlights its use in synthesizing N-alkyl-p-anisidines and primary amines (Niwa et al., 2002).

Impact on Supramolecular Architecture

In "Hydrogen bonding due to regioisomerism and its effect on the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates," Ilangovan et al. (2013) discuss the influence of diethyl malonates on hydrogen bonding and molecular packing. This study provides insight into the structural impact of malonates on larger molecular architectures (Ilangovan et al., 2013).

Eigenschaften

IUPAC Name |

diethyl 2-(2-oxocyclohexyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSRUIQCMVMASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474411 | |

| Record name | DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-oxocyclohexyl)malonate | |

CAS RN |

4039-31-0 | |

| Record name | DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

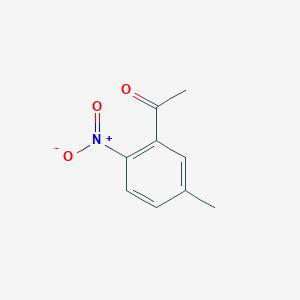

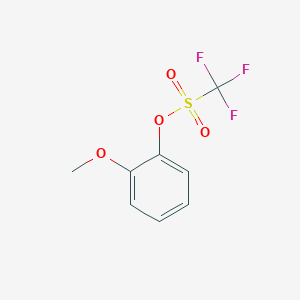

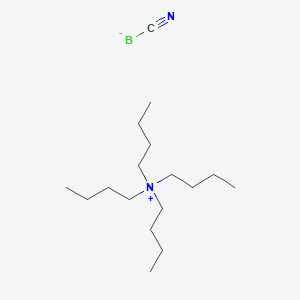

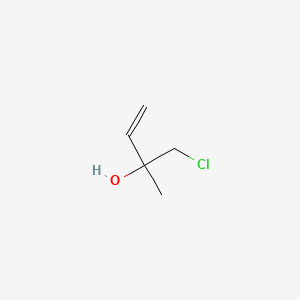

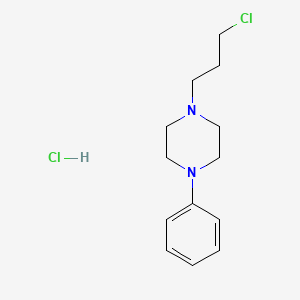

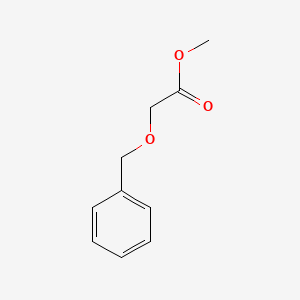

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)